Technical Whitepaper: 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Technical Whitepaper: 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine
The following technical guide provides an in-depth analysis of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine , a critical scaffold in medicinal chemistry known for its utility as a bioisostere and its privileged status in drug discovery.
Chemical Class: Heterocyclic Primary Amine
CAS Registry Number: 312272-59-6
Molecular Formula:
Executive Summary
The 1,3,4-oxadiazole-2-amine moiety serves as a cornerstone in modern medicinal chemistry, functioning as a robust bioisostere for carboxylic acids, amides, and esters. The specific derivative, 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine , integrates the metabolic stability of the oxadiazole ring with the steric and electronic modulation provided by an ortho-fluorine substituent. This guide details the physicochemical profile, synthetic pathways, and reactivity logic required to utilize this scaffold in high-affinity ligand design.
Structural & Physicochemical Profile
Molecular Architecture
The molecule consists of a planar 1,3,4-oxadiazole core substituted at the C5 position with a 2-fluorophenyl ring and at the C2 position with a primary amino group.
-
Electronic Effects: The 1,3,4-oxadiazole ring is electron-deficient, acting as a strong electron-withdrawing group (EWG). This decreases the basicity of the exocyclic amine compared to aniline derivatives.
-
The Ortho-Fluorine Effect: The fluorine atom at the ortho position of the phenyl ring introduces a specific steric lock. Unlike the para-isomer, the ortho-fluoro substituent forces the phenyl ring to twist slightly out of coplanarity with the oxadiazole ring to minimize dipole-dipole repulsion between the fluorine lone pairs and the oxadiazole oxygen/nitrogen. This conformational restriction is critical for binding selectivity in enzyme pockets.
Key Physicochemical Data
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 179.15 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| H-Bond Donors | 1 (NH₂) | Critical for active site anchoring. |
| H-Bond Acceptors | 3 (N3, N4, O) | Interaction with backbone amides in proteins. |
| TPSA | ~65 Ų | Indicates good membrane permeability. |
| LogP (Predicted) | 1.5 – 1.8 | Lipophilic enough for CNS penetration but soluble. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | The amine is weakly basic; neutral at physiological pH. |
Synthetic Architectures
Two primary pathways are established for the synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine. The choice of pathway depends on reagent availability and tolerance for hazardous intermediates (e.g., Cyanogen Bromide).
Pathway A: Oxidative Cyclization of Semicarbazones (Green Route)
This method utilizes iodine (
Mechanism:
-
Condensation of 2-fluorobenzaldehyde with semicarbazide hydrochloride yields the semicarbazone.
-
Oxidative cyclization using
and a base ( ) forms the C-O bond, closing the ring.
Pathway B: Cyclodesulfurization (Classic Route)
This route converts a hydrazide directly to the oxadiazole amine using Cyanogen Bromide (CNBr).
Mechanism:
-
Nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CNBr.
-
Intramolecular cyclization and elimination of HBr.
Synthetic Logic Diagram
The following diagram illustrates the retrosynthetic logic and forward pathways.
Caption: Dual synthetic pathways for accessing the 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine scaffold.
Experimental Protocols
Protocol 1: Iodine-Mediated Synthesis (Pathway A)
Recommended for safety and yield.
Materials:
-
2-Fluorobenzaldehyde (10 mmol)
-
Semicarbazide hydrochloride (10 mmol)
-
Sodium acetate (12 mmol)
-
Iodine (
) (10 mmol) -
Potassium carbonate (
) (30 mmol) -
Solvent: 1,4-Dioxane or Ethanol.
Step-by-Step Methodology:
-
Semicarbazone Formation: Dissolve semicarbazide hydrochloride and sodium acetate in water. Add 2-fluorobenzaldehyde dropwise with vigorous stirring. The semicarbazone precipitates almost immediately. Filter, wash with cold water, and dry.
-
Cyclization: Dissolve the dried semicarbazone (1.0 eq) in 1,4-dioxane. Add
(3.0 eq) and (1.0 eq). -
Reaction: Reflux the mixture at 80-100°C for 3–5 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).[1] The iodine color will fade as the reaction proceeds.
-
Workup: Cool the mixture and pour onto crushed ice containing a small amount of sodium thiosulfate (
) to quench unreacted iodine. -
Isolation: The solid product precipitates. Filter and recrystallize from ethanol to obtain pure white/off-white crystals.
Chemical Reactivity & Derivatization[2]
The 2-amino-1,3,4-oxadiazole moiety offers distinct reactive sites for medicinal chemistry optimization.
Amine Nucleophilicity
The exocyclic amine at position 2 is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the oxadiazole ring. However, it remains sufficiently reactive for:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes to form imines (often used to screen for antimicrobial activity).
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.
Ring Stability & Cleavage
The 1,3,4-oxadiazole ring is generally stable under acidic conditions but can undergo ring-opening under strong alkaline conditions (e.g., boiling NaOH), reverting to the hydrazide or forming a triazole if reacted with primary amines (Dimroth rearrangement type).
Reactivity Map
Caption: Derivatization logic for the 2-amino-oxadiazole scaffold.
Medicinal Chemistry Applications
Bioisosterism
The 1,3,4-oxadiazole ring is a classical bioisostere for:
-
Carboxylic Acids: It mimics the planar geometry and H-bond accepting capacity but eliminates the acidic proton, improving oral bioavailability.
-
Amides: The ring system provides a rigidified amide mimic, reducing entropic penalties upon binding.
Biological Targets
Research indicates that 5-substituted-2-amino-1,3,4-oxadiazoles, particularly those with halogenated phenyl rings, show activity in:
-
Enzyme Inhibition: Inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for neurodegenerative diseases.[2]
-
Anticancer Agents: The scaffold acts as a tubulin polymerization inhibitor, targeting the colchicine binding site. The 2-fluoro substituent enhances metabolic stability against P450 oxidation compared to the unsubstituted phenyl analog.
-
Antimicrobial: Disruption of bacterial cell wall synthesis (Mur enzyme inhibition).
References
-
Matrix Fine Chemicals. (n.d.). 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine | CAS 312272-59-6.[3][4] Retrieved from
-
National Center for Biotechnology Information (PubChem). (2025).[5] 5-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (Analogous Structure Data). PubChem Compound Summary for CID 925735. Retrieved from
-
Kudryavtsev, K. V., et al. (2022).[2][6] 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition. PMC PubMed Central. Retrieved from
-
Desai, N. C., et al. (2014). Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives. Journal of Saudi Chemical Society.[7] Retrieved from
-
Husain, A., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Chemistry. Retrieved from
Sources
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(2-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-AMINE | CAS 312272-59-6 [matrix-fine-chemicals.com]
- 4. 5-(2-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-AMINE | 312272-59-6 [chemicalbook.com]
- 5. 5-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | C15H11FN2O2 | CID 925735 - PubChem [pubchem.ncbi.nlm.nih.gov]
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